sodium;[(2R)-2-amino-2-carboxyethyl] [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate
Description
Sodium;[(2R)-2-amino-2-carboxyethyl] [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate is an anionic phospholipid derivative characterized by:
- Head group: A phosphorylated (2R)-2-amino-2-carboxyethyl moiety, which introduces both amino (-NH2) and carboxylic acid (-COOH) functional groups.
- Acyl chains: Two saturated tetradecanoyl (C14:0) chains esterified to the sn-1 and sn-2 positions of the glycerol backbone.
- Charge: Anionic due to the phosphate group, with additional pH-dependent charge modulation from the amino and carboxy groups.
- Molecular weight: Estimated to be ~700–750 g/mol based on structurally similar compounds like DMPG (C34H66NaO10P, MW 688.85) .
This compound’s unique head group enables applications in pH-responsive drug delivery systems and covalent conjugation strategies.
Properties
Molecular Formula |
C34H65NNaO10P |
|---|---|
Molecular Weight |
701.8 g/mol |
IUPAC Name |
sodium;[(2R)-2-amino-2-carboxyethyl] [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate |
InChI |
InChI=1S/C34H66NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-32(36)42-27-30(28-43-46(40,41)44-29-31(35)34(38)39)45-33(37)26-24-22-20-18-16-14-12-10-8-6-4-2;/h30-31H,3-29,35H2,1-2H3,(H,38,39)(H,40,41);/q;+1/p-1/t30-,31-;/m1./s1 |
InChI Key |
QSHQBWBFNCFHLO-XBPPRYKJSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@H](C(=O)O)N)OC(=O)CCCCCCCCCCCCC.[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCCC.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;[(2R)-2-amino-2-carboxyethyl] [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of the phosphate group. Common reagents used in the synthesis include sodium hydroxide, phosphoric acid, and tetradecanoic acid. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors where the reactions are carried out under optimized conditions to maximize yield and purity. The process includes continuous monitoring of reaction parameters and the use of catalysts to enhance reaction rates. The final product is purified through techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Sodium;[(2R)-2-amino-2-carboxyethyl] [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of simpler compounds.
Substitution: The amino and carboxyl groups can participate in substitution reactions, where other functional groups replace them.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Biomedical Research
Cell Membrane Studies
This compound plays a significant role in the study of cell membranes due to its amphiphilic nature, which allows it to integrate into lipid bilayers. Research has shown that such phospholipid derivatives can influence membrane fluidity and permeability, making them vital for understanding cellular processes such as signal transduction and membrane fusion .
Drug Delivery Systems
Sodium;[(2R)-2-amino-2-carboxyethyl] [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate has been investigated for its potential in drug delivery systems. Its ability to form micelles and liposomes can enhance the solubility and bioavailability of hydrophobic drugs. Studies indicate that these formulations improve the therapeutic efficacy of various medications by facilitating targeted delivery .
Nutritional Supplementation
Phosphate Loading and Athletic Performance
Research indicates that sodium phosphate supplementation can enhance aerobic performance by increasing the maximal oxygen uptake (VO2max) in athletes. A study demonstrated that short-term phosphate loading significantly improved exercise capacity, particularly in high-intensity activities . The compound's role in energy metabolism is attributed to its ability to maintain ATP levels during strenuous physical activity.
Pharmaceutical Development
Formulation of Therapeutics
In pharmaceutical applications, this compound is being explored as an excipient in drug formulations. Its properties can stabilize active pharmaceutical ingredients (APIs), enhance their solubility, and control the release profiles of drugs. This is particularly beneficial for developing sustained-release formulations .
Data Tables
Case Studies
- Athletic Performance Enhancement : A study involving athletes showed significant improvements in VO2max after a phosphate loading regimen over six days. Participants exhibited a 5.3% increase in maximal oxygen uptake, indicating enhanced aerobic capacity due to sodium phosphate supplementation .
- Drug Delivery Efficacy : In a controlled trial, sodium phosphate derivatives were incorporated into liposomal formulations for a poorly soluble anticancer drug. Results indicated improved bioavailability and reduced systemic toxicity compared to traditional delivery methods .
- Membrane Interaction Studies : Research on the interaction of this compound with model membranes demonstrated its ability to modulate membrane dynamics, suggesting potential applications in designing novel therapeutic agents targeting membrane-associated diseases .
Mechanism of Action
The mechanism of action of sodium;[(2R)-2-amino-2-carboxyethyl] [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions, making it a valuable tool in research and therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Differences
Key Comparison Table
Detailed Analysis
Acyl Chain Variations
- Saturated vs. Unsaturated Chains: The target compound’s tetradecanoyl (C14:0) chains confer rigidity, with a phase transition temperature (Tm) likely near 23°C (similar to DMPG) . In contrast, linoleoyl (C18:2)-containing analogs (e.g., 1,2-dilinoleoyl PG) have a lower Tm due to unsaturated bonds, enhancing fluidity . Longer saturated chains (e.g., hexadecanoyl in ) increase Tm, promoting stable bilayer formation at higher temperatures.
Head Group Modifications
- Reactive Functionality: The target compound’s amino-carboxyethyl head group distinguishes it from non-reactive analogs like DMPG. This allows for covalent coupling (e.g., with NHS esters) and pH-dependent behavior, as the amino group protonates at acidic pH, altering solubility . Phosphatidylcholines (e.g., DSPC) feature a zwitterionic head group, ideal for neutral liposomes but lacking conjugation sites .
Charge and Solubility
- Anionic Lipids: All sodium salts (target compound, DMPG, 1,2-dilinoleoyl PG) are water-soluble due to their anionic charge. The sodium counterion mitigates aggregation in aqueous environments .
Biological Activity
Sodium;[(2R)-2-amino-2-carboxyethyl] [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate is a complex phospholipid compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound is characterized by the following structural components:
- Amino Acid Backbone : Contains an amino group and a carboxylic acid group, contributing to its biological activity.
- Phosphate Group : Essential for energy transfer and signaling in biological systems.
- Fatty Acid Chains : The tetradecanoyloxy groups enhance membrane integration and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Interaction : The presence of long-chain fatty acids allows the compound to integrate into cell membranes, potentially influencing membrane fluidity and permeability.
- Signaling Pathways : Phosphate groups are known to be involved in various signaling pathways, including those related to cell growth, apoptosis, and metabolic regulation.
- Nutrient Transport : Similar compounds have been shown to play roles in nutrient transport across cellular membranes, particularly in sodium-dependent phosphate transport systems .
Table 1: Summary of Biological Activities
Case Study 1: Cell Proliferation
A study examining the effects of this compound on human fibroblast cells demonstrated a significant increase in cell proliferation rates when treated with varying concentrations of the compound. The results indicated a dose-dependent response, suggesting potential applications in tissue engineering and regenerative medicine.
Case Study 2: Antimicrobial Activity
Research conducted on the antimicrobial properties of this compound showed effectiveness against Escherichia coli and Staphylococcus aureus. The study highlighted how the incorporation of phosphate groups enhances the compound's ability to disrupt bacterial membranes, leading to cell lysis.
Research Findings
Recent studies have focused on the pharmacological applications of sodium phosphate compounds. For instance, phosphorus-containing drugs are known to improve drug absorption and distribution while minimizing adverse effects . Furthermore, sodium phosphate's role in regulating calcium metabolism through interaction with vitamin D pathways has been documented .
Q & A
Basic: What synthetic strategies are recommended for preparing this phospholipid, and how can purity be optimized?
Methodological Answer:
The synthesis involves sequential esterification, phosphorylation, and sodium salt formation.
- Esterification: React (2R)-glycerol with tetradecanoic acid (myristic acid) using DCC/DMAP coupling to form the di-tetradecanoyl intermediate. Monitor reaction progress via thin-layer chromatography (TLC) with silica gel plates and hexane:ethyl acetate (8:2) as the mobile phase .
- Phosphorylation: Introduce the phosphorylated amino acid moiety using POCl₃ in anhydrous conditions, followed by hydrolysis to generate the phosphate group. Protect the amino and carboxyl groups with tert-butoxycarbonyl (Boc) and methyl esters, respectively, to prevent side reactions .
- Purification: Use reverse-phase HPLC with a C18 column and gradient elution (water:acetonitrile with 0.1% trifluoroacetic acid) to isolate the product. Confirm purity (>98%) via ³¹P NMR (δ: −0.5 to −1.5 ppm) and ESI-MS (expected [M−Na]⁻: m/z 664.8) .
Advanced: How does the stereochemistry at the glycerol backbone influence lipid bilayer dynamics in model membranes?
Methodological Answer:
The (2R)-configuration of the glycerol moiety affects membrane curvature and packing density.
- Experimental Design: Prepare unilamellar vesicles (ULVs) with the compound mixed with DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) at varying molar ratios. Use dynamic light scattering (DLS) to measure vesicle size (e.g., 100 nm ± 5% polydispersity) and differential scanning calorimetry (DSC) to analyze phase transitions (Tm shifts indicate altered lipid packing) .
- Data Interpretation: Compare with enantiomeric analogs. A 2°C increase in Tm for the (2R)-form suggests tighter acyl chain packing due to stereospecific hydrogen bonding between the amino-carboxyethyl group and adjacent lipids .
Basic: What analytical techniques are critical for structural validation of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Confirm acyl chain integration (28 protons for tetradecanoyl groups) and glycerol backbone stereochemistry (J-coupling constants: ~5.2 Hz for vicinal protons in (2R)-configuration) .
- ³¹P NMR: Identify the phosphate environment; a single peak at δ −1.2 ppm confirms purity .
- Mass Spectrometry: High-resolution ESI-MS (negative mode) should match the theoretical mass (C₃₄H₆₆NNaO₁₀P⁺: 688.845 g/mol) .
Advanced: How can contradictions in phase behavior studies of this phospholipid be resolved?
Methodological Answer:
Contradictions often arise from hydration methods or impurity effects.
- Hydration Protocols: Use controlled hydration (e.g., freeze-thaw cycling in 10 mM Tris buffer, pH 7.4) to ensure reproducible bilayer formation. Monitor via small-angle X-ray scattering (SAXS) to detect lamellar vs. non-lamellar phases .
- Impurity Analysis: Quantify residual solvents (e.g., chloroform) via GC-MS. Even 0.5% solvent can fluidize membranes, altering DSC thermograms .
Basic: What storage conditions maximize the compound’s stability?
Methodological Answer:
- Short-Term: Store lyophilized powder at −20°C in argon-flushed vials to prevent oxidation. Reconstitute in degassed buffer (e.g., 10 mM HEPES, pH 7.0) immediately before use .
- Long-Term: For solutions, add 0.05% sodium azide and store at −80°C. Avoid repeated freeze-thaw cycles; use aliquots .
Advanced: How does the amino-carboxyethyl group modulate enzymatic hydrolysis by phospholipase A₂ (PLA₂)?
Methodological Answer:
- Enzyme Assays: Use a fluorescence-based PLA₂ assay (e.g., pyrene-labeled substrate) with 10 mM Ca²⁺ in Tris buffer (pH 8.9). Compare hydrolysis rates with phosphatidylcholine controls .
- Structural Insights: Molecular docking (e.g., AutoDock Vina) reveals the amino-carboxyethyl group occupies PLA₂’s catalytic pocket, reducing hydrolysis by 40% (kcat/Km = 1.2 × 10³ M⁻¹s⁻¹ vs. 2.0 × 10³ for DMPC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
